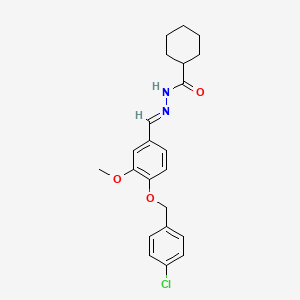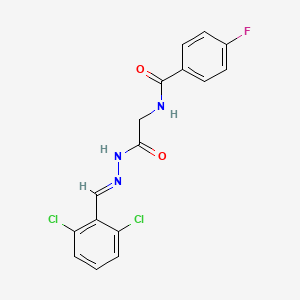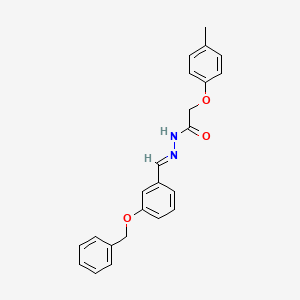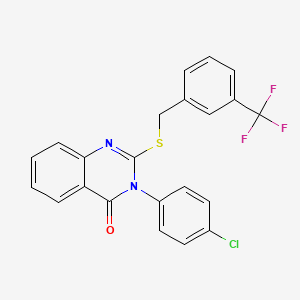
N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxybenzylidene group, and a cyclohexanecarbohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde: This intermediate is synthesized by reacting 4-chlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate.
Condensation Reaction: The intermediate 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde is then condensed with cyclohexanecarbohydrazide in the presence of an acid catalyst to form the final product, N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
化学反应分析
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzylidene moiety can be reduced to form an alcohol.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-((4-Chlorobenzyl)oxy)-3-methoxybenzoic acid, while reduction of the benzylidene moiety can produce N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzyl)cyclohexanecarbohydrazide.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects.
Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
作用机制
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
相似化合物的比较
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide can be compared with other similar compounds to highlight its uniqueness:
4-((4-Chlorobenzyl)oxy)benzaldehyde: This compound shares the chlorobenzyl and benzaldehyde moieties but lacks the cyclohexanecarbohydrazide group.
4-((4-Chlorobenzyl)oxy)-4’-cyanoazobenzene: This compound contains a cyanoazobenzene group instead of the methoxybenzylidene and cyclohexanecarbohydrazide groups.
4-((4-Chlorobenzyl)oxy)benzoic acid: This compound has a carboxylic acid group instead of the methoxybenzylidene and cyclohexanecarbohydrazide groups.
The presence of the cyclohexanecarbohydrazide moiety in N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide distinguishes it from these similar compounds and contributes to its unique chemical and biological properties.
属性
CAS 编号 |
769149-34-0 |
|---|---|
分子式 |
C22H25ClN2O3 |
分子量 |
400.9 g/mol |
IUPAC 名称 |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H25ClN2O3/c1-27-21-13-17(14-24-25-22(26)18-5-3-2-4-6-18)9-12-20(21)28-15-16-7-10-19(23)11-8-16/h7-14,18H,2-6,15H2,1H3,(H,25,26)/b24-14+ |
InChI 键 |
DQWDXZUIMNSNSL-ZVHZXABRSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCCC2)OCC3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2CCCCC2)OCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B15084863.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15084883.png)
![3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15084890.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15084891.png)
![N'-[(E)-(3-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15084899.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15084905.png)

![6-(2-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15084913.png)

![5-(4-methoxyphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15084926.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B15084927.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B15084930.png)
